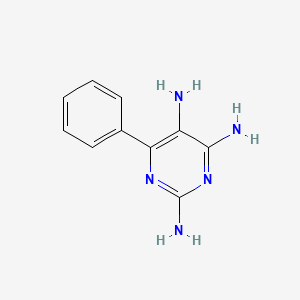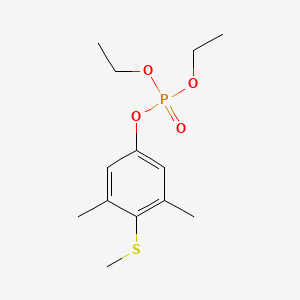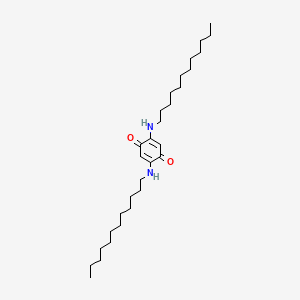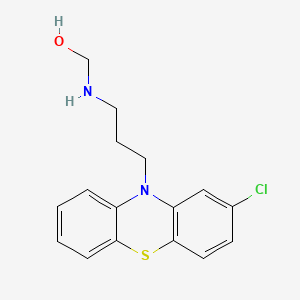
Bismuth;gadolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth and gadolinium are two elements that form a compound with unique properties and applications Bismuth is a heavy metal known for its low toxicity and high density, while gadolinium is a rare earth metal known for its magnetic properties and use in medical imaging
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bismuth and gadolinium compounds can be achieved through various methods. One common method is the solid-state reaction, where bismuth oxide and gadolinium oxide are mixed and heated at high temperatures to form the desired compound. The reaction conditions typically involve temperatures ranging from 800°C to 1000°C and a controlled atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of bismuth and gadolinium compounds often involves the use of high-temperature furnaces and controlled atmospheres. The raw materials, such as bismuth oxide and gadolinium oxide, are carefully weighed and mixed before being subjected to high temperatures. The resulting compound is then purified and processed for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth and gadolinium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions: Common reagents used in the reactions of bismuth and gadolinium compounds include oxygen, hydrogen, and various acids and bases. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products: The major products formed from the reactions of bismuth and gadolinium compounds include various oxides, hydroxides, and mixed-metal compounds.
Applications De Recherche Scientifique
Bismuth and gadolinium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and reagents in various reactions. In biology and medicine, gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their magnetic properties . Bismuth-based compounds are used in the treatment of gastrointestinal disorders and as antimicrobial agents . In industry, these compounds are used in the production of advanced materials and electronic devices .
Mécanisme D'action
The mechanism of action of bismuth and gadolinium compounds varies depending on their application. In medical imaging, gadolinium compounds enhance the contrast of MRI images by interacting with the magnetic fields and improving the visibility of tissues . Bismuth compounds exert their effects through various mechanisms, including enzyme inhibition and disruption of microbial cell walls .
Comparaison Avec Des Composés Similaires
Bismuth and gadolinium compounds can be compared with other similar compounds, such as bismuth perrhenates and gadolinium-doped bismuth oxides. These compounds share some properties, such as high ionic conductivity and stability, but also have unique characteristics that make them suitable for specific applications . For example, bismuth perrhenates have high ionic conductivity but are highly hygroscopic, while gadolinium-doped bismuth oxides have a stable fluorite structure and high ionic conductivity .
Similar Compounds
- Bismuth perrhenates
- Gadolinium-doped bismuth oxides
- Neodymium-substituted bismuth cobalt compounds
Propriétés
Numéro CAS |
12010-44-5 |
|---|---|
Formule moléculaire |
BiGd |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
bismuth;gadolinium |
InChI |
InChI=1S/Bi.Gd |
Clé InChI |
XXHRVGVASCXZLC-UHFFFAOYSA-N |
SMILES canonique |
[Gd].[Bi] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)






